Amino-PEG14-acid, also known as Fmoc-NH-PEG14-acid, is a polyethylene glycol-based compound that plays a significant role in bioconjugation and the development of therapeutic agents. This compound is particularly useful as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative tools for targeted protein degradation. The presence of the amino group allows for the conjugation of various biomolecules, enhancing the versatility of this compound in scientific research.
Amino-PEG14-acid is synthesized through established chemical methods involving polyethylene glycol derivatives. It is commercially available from various suppliers, including MedKoo Biosciences and MedChemExpress, which provide this compound for research purposes only, emphasizing its application in laboratory settings rather than clinical use .
Amino-PEG14-acid falls under the classification of polyethylene glycol derivatives and is categorized as a PROTAC linker. Its structure consists of a long polyethylene glycol chain with an amino acid moiety, making it suitable for various biochemical applications, particularly in drug development and bioconjugation strategies.
The synthesis of Amino-PEG14-acid typically involves several steps:
The synthesis can be performed using solid-phase peptide synthesis techniques or solution-phase methods, depending on the desired scale and purity requirements. The reaction conditions are optimized to ensure high yields and minimal side products, often monitored by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for purification and characterization .
Amino-PEG14-acid has a molecular formula of . Its structure consists of:
The molecular weight of Amino-PEG14-acid is approximately 700 g/mol. The compound's structure can be confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and MS analysis, providing insights into its purity and composition .
Amino-PEG14-acid participates in several chemical reactions:
The coupling efficiency and selectivity can be influenced by factors such as pH, temperature, and the nature of the coupling reagents used. Optimization of these parameters is crucial for achieving high yields in bioconjugation applications .
The mechanism of action for Amino-PEG14-acid primarily involves its role as a linker in PROTAC technology:
This mechanism allows for selective degradation of proteins that are implicated in various diseases, offering a novel therapeutic approach .
Relevant data include melting point ranges and solubility profiles determined through standard analytical techniques .
Amino-PEG14-acid has several significant applications in scientific research:
Amino-PEG14-acid (C₃₁H₆₃NO₁₆) is a monodisperse polyethylene glycol (PEG) derivative featuring a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other. Its molecular weight is precisely 705.83 g/mol, with a linear structure comprising 14 ethylene oxide repeating units (-CH₂-CH₂-O-), forming a 59-atom spacer chain between its functional ends. The chemical name, 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxapentatetracontan-45-oic acid, reflects this architecture [4] [8]. The InChI Key TVZRYFUCZWXQSW-UHFFFAOYSA-N
and SMILES notation OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O
provide unambiguous identifiers for its 3D conformation and atomic connectivity [4] [8].
The linker’s 45.7 Å length and high hydration capacity arise from its 14 ethylene glycol units, which confer exceptional flexibility due to free rotation around C-O bonds. This amphiphilic structure enhances water solubility (>100 mg/mL in DMSO) while maintaining stability under standard storage conditions (0–4°C short-term; –20°C long-term) [4] [8]. As a PROTAC linker, it bridges E3 ligase ligands and target protein binders, leveraging its length to facilitate ternary complex formation [1].
Table 1: Molecular Properties of Amino-PEG14-acid
Property | Value |
---|---|
Molecular Formula | C₃₁H₆₃NO₁₆ |
Exact Mass | 705.4147 g/mol |
Elemental Composition | C: 52.75%; H: 9.00%; N: 1.98%; O: 36.27% |
Functional Groups | Terminal amine (–NH₂), terminal carboxylic acid (–COOH) |
Chain Length | 14 ethylene oxide units |
Solubility | >100 mg/mL in DMSO |
Storage Conditions | -20°C (long-term), 0-4°C (short-term) |
PEGylation technology originated in the 1970s with Frank Davis’s pioneering work on bovine serum albumin modification using cyanuric chloride-activated PEG to reduce immunogenicity [5] [9]. Early PEG linkers were polydisperse mixtures with broad molecular weight distributions, limiting precision in bioconjugation. The 1990 approval of Adagen® (pegademase bovine), a PEGylated adenosine deaminase for severe combined immunodeficiency (SCID), marked the first clinical success of this technology but relied on non-specific lysine conjugation [5] [7].
The 2000s saw transformative advances:
Amino-PEG14-acid exemplifies this evolution, offering atomically defined spacing critical for modern PROTACs and antibody-drug conjugates (ADCs). Its design mitigates challenges of early PEGylation, including random coupling and polymer entanglement [1] [4].
Table 2: Key Milestones in PEGylated Drug Development
Year | Drug (Trade Name) | Target | PEG Size | Significance |
---|---|---|---|---|
1990 | Adagen® | Adenosine deaminase | 5 kDa | First FDA-approved PEGylated protein |
2001 | PegIntron® | Interferon-α2b | 12 kDa | Polydisperse lysine conjugation |
2002 | Neulasta® | G-CSF | 20 kDa | Site-specific N-terminal PEGylation |
2008 | Cimzia® | anti-TNFα Fab' fragment | 40 kDa | Site-specific cysteine PEGylation |
2021 | Skytrofa® | Growth hormone | 4×10 kDa | Multi-arm PEG for sustained release |
PEG spacers like Amino-PEG14-acid serve as versatile molecular tethers in bioconjugation, addressing three core challenges:
In antibody-drug conjugates (ADCs), the carboxyl group of Amino-PEG14-acid couples to lysine residues on antibodies via carbodiimide chemistry (EDC/NHS), while the amine conjugates payloads like cytotoxic drugs. For PROTACs, it links E3 ligase ligands (e.g., thalidomide analogs) and target protein binders (e.g., kinase inhibitors), enabling targeted protein degradation [1] [4]. Heterobifunctionality further supports bioorthogonal strategies: the amine participates in reductive amination or NHS-ester reactions, while the carboxyl engages in amide coupling, facilitating modular assembly of complex bioconjugates [3] [10].
Table 3: Functional Advantages of Amino-PEG14-acid in Bioconjugation
Function | Mechanism | Application Example |
---|---|---|
Solubilization | Hydration via ethylene oxide units | Prevents aggregation of hydrophobic ADCs |
Spatial Separation | 45.7 Å chain length | Maintains antibody affinity in ADCs |
Metabolic Stability | Shielding from proteases and antibodies | Extends half-life of peptide conjugates |
Orthogonal Conjugation | Amine (nucleophilic) + carboxyl (electrophilic) | Sequential coupling in PROTAC synthesis |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: